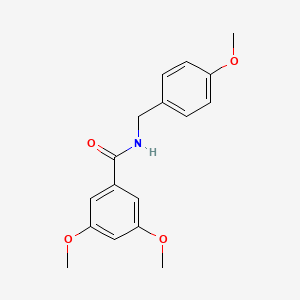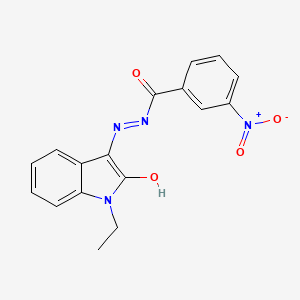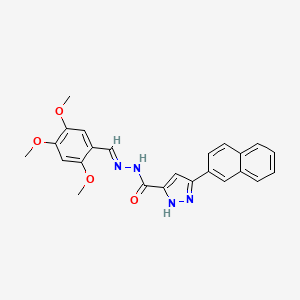![molecular formula C14H22N6O2 B5527228 3-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5527228.png)
3-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound falls under a broader category of triazaspirodecanediones, known for their diverse pharmacological activities and complex molecular structure. The synthesis and structural analysis of such compounds offer insights into their potential applications in various fields of chemistry and biology.
Synthesis Analysis
The synthesis of related spirocyclic compounds often involves multi-step reactions, starting from cyclic ketones or diones, followed by nucleophilic addition, cyclization, and functional group transformations (Collins, Fallon, & McGeary, 1994). For instance, the reaction of cyclopentane diones with diols and subsequent hydride reduction can yield epimeric alcohols, which upon further processing can lead to spirocyclic structures.
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized by their complex three-dimensional arrangements, often elucidated using X-ray crystallography. These studies reveal the stereochemistry and confirm the relative configuration of the spirocenters, crucial for understanding the compound's chemical behavior and reactivity (Konovalova et al., 2014).
Chemical Reactions and Properties
Spirocyclic compounds, including triazaspirodecanediones, participate in a variety of chemical reactions, highlighting their reactivity towards nucleophiles, electrophiles, and their potential to undergo cycloaddition, acylation, and other transformation reactions. These chemical behaviors underscore the versatility and utility of spirocyclic compounds in synthetic organic chemistry (Vachal et al., 2012).
科学的研究の応用
Anticonvulsant Activity
A series of derivatives structurally related to the compound were synthesized and evaluated for their anticonvulsant and neurotoxic properties. The modifications to these compounds involved the introduction of aromatic areas to enhance anticonvulsant activity. Some derivatives displayed significant anticonvulsant activity in the MES test, with better performance than standard substances, indicating their potential in pharmacological research for the development of new anticonvulsant drugs (Obniska, Kamiński, & Tatarczyńska, 2006).
Antimicrobial Applications
A new N-halamine precursor closely related to the compound was synthesized and bonded onto cotton fabrics for antimicrobial applications. This derivative exhibited significant biocidal effects against Staphylococcus aureus and Escherichia coli O157:H7, indicating its potential for developing antimicrobial materials and for detoxification applications (Ren et al., 2009).
Chemical Synthesis and Crystallography
The synthesis and crystal structures of oxaspirocyclic compounds related to the molecule of interest have been reported. These studies provide insights into the molecular arrangements and interactions within the crystal lattice, contributing to the field of crystallography and materials science (Jiang & Zeng, 2016).
Corrosion Inhibition
Studies on spirocyclopropane derivatives, which share structural similarities with the compound, have shown effectiveness in corrosion inhibition for mild steel protection in acidic environments. These findings could lead to the development of environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
作用機序
Safety and Hazards
将来の方向性
The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Therefore, the future research directions might involve the design and synthesis of novel 1,2,4-triazole derivatives with improved anticancer activities.
特性
IUPAC Name |
3-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2/c1-9(20-11(3)16-10(2)18-20)8-19-12(21)14(17-13(19)22)4-6-15-7-5-14/h9,15H,4-8H2,1-3H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDFAXYIBACRPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)C(C)CN2C(=O)C3(CCNCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(difluoromethoxy)benzylidene]amino}-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5527152.png)



![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5527196.png)
![2-phenyl-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5527200.png)
![N-(4-ethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5527204.png)

![2-(4-chlorophenoxy)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5527220.png)
![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidin-4-ol](/img/structure/B5527226.png)

![5-tert-butyl-4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-furamide dihydrochloride](/img/structure/B5527232.png)
![4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5527240.png)
![3-[1-(2-ethylisonicotinoyl)piperidin-3-yl]benzoic acid](/img/structure/B5527254.png)